molecular formula C18H19N5O2S B2702931 N-(4-methoxyphenyl)-3-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide CAS No. 924828-27-3

N-(4-methoxyphenyl)-3-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B2702931
CAS No.: 924828-27-3
M. Wt: 369.44
InChI Key: MYUVXFKWKMNCGL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a sulfur-containing tetrazole derivative with a propanamide backbone. Its structure features a 4-methoxyphenyl group attached to the amide nitrogen and a 3-methylphenyl-substituted tetrazole ring linked via a sulfanyl (-S-) group (Figure 1). The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous pathways for related tetrazole-propanamide derivatives .

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-13-4-3-5-15(12-13)23-18(20-21-22-23)26-11-10-17(24)19-14-6-8-16(25-2)9-7-14/h3-9,12H,10-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUVXFKWKMNCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-3-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide (CAS No. 924828-27-3) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C18_{18}H19_{19}N5_5O2_2S
  • Molecular Weight : 369.44 g/mol
  • IUPAC Name : N-(4-methoxyphenyl)-3-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide

The presence of the methoxy group and the tetrazole ring contributes to its potential biological activities.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Dopamine Receptors : The compound may exhibit affinity for dopamine receptors, particularly D2 and D3 subtypes. Modifications in related compounds have shown that structural changes can enhance receptor selectivity and binding affinity, which is crucial for developing drugs targeting neurological disorders .
  • Anti-inflammatory Activity : Some studies suggest that compounds with similar structures possess anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated in vitro. It has demonstrated significant free radical scavenging activity, which is essential for protecting cells from oxidative stress-related damage.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Study 1: Dopamine Receptor Interaction

A study focusing on the structure-activity relationship (SAR) of similar compounds revealed that modifications can lead to enhanced selectivity for D3 receptors over D2 receptors. This suggests that this compound could be a candidate for further development as a D3 receptor antagonist .

Study 2: Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory effects of structurally related compounds, it was found that they significantly reduced levels of tumor necrosis factor-alpha (TNF-α) in vitro. This indicates potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism
AntioxidantSignificant free radical scavengingProtects against oxidative stress
AntimicrobialEffective against certain bacteriaDisruption of cell membranes
Dopamine Receptor BindingPotential D3 receptor antagonistEnhanced selectivity through structural modifications
Anti-inflammatoryReduced TNF-α levelsModulation of immune response

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and pharmacological relevance:

Tetrazole-Based Propanamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C19H21N5O3 367.41 N/A 4-Ethoxyphenyl, 4-methoxyphenyl, 2H-tetrazole
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C17H16FN5O2 341.34 N/A 4-Fluorophenyl, 4-methoxyphenyl, 2H-tetrazole
2-{[1-(2,4-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (BG01453) C15H16N6OS2 360.46 N/A 2,4-Dimethylphenyl, thiazole, sulfanyl linkage

Key Observations :

  • The target compound’s 3-methylphenyl-tetrazole group distinguishes it from analogs with fluorophenyl or ethoxyphenyl substituents.
  • The sulfanyl linkage in the target compound and BG01453 may confer higher metabolic stability compared to direct carbon-carbon bonds in other derivatives .
Triazole and Oxadiazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C16H17N5O2S2 375.47 134–178 Oxadiazole-thiazole hybrid, sulfanyl linkage
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one C19H19N3O3 337.37 N/A Triazolone core, dual methoxyphenyl groups

Key Observations :

  • Oxadiazole-thiazole hybrids (e.g., 7c) exhibit broader hydrogen-bonding capacity due to multiple heteroatoms, which may enhance target binding compared to tetrazoles .
  • Triazolone derivatives (e.g., ) are associated with antimicrobial and antitumor activities , suggesting that the tetrazole core in the target compound could be explored for similar applications.
Piperidine-Containing Sulfonamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
N-(2-Ethylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide (9g) C31H37N5O4S2 607.78 175.6 Piperidine-sulfonamide, triazole-sulfanyl linkage

Key Observations :

  • Piperidine-containing analogs (e.g., 9g) demonstrate higher molecular weights (>600 g/mol) and complex stereochemistry, which may limit bioavailability compared to the simpler tetrazole-propanamide scaffold .

Research Findings and Pharmacological Implications

  • Synthetic Routes : The target compound’s synthesis may mirror methods used for BG01453, involving thiol-alkylation of tetrazole intermediates under basic conditions . outlines a pathway for sulfanyl-propanamides using nucleophilic substitution with CS2/KOH .
  • Structure-Activity Relationships (SAR) :
    • Tetrazole vs. Triazole/Oxadiazole : Tetrazoles offer superior metabolic stability over triazoles due to reduced susceptibility to enzymatic degradation .
    • Substituent Effects : 3-Methylphenyl and 4-methoxyphenyl groups balance lipophilicity and polarity, optimizing drug-like properties .

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